molecular formula C18H16ClN3O2S B11168864 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

Cat. No.: B11168864
M. Wt: 373.9 g/mol
InChI Key: QIIGPBYYHJYMOR-UHFFFAOYSA-N
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Description

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities, including antiviral and antitubercular properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its thiadiazole ring is known for enhancing the compound’s stability and bioactivity .

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

InChI

InChI=1S/C18H16ClN3O2S/c1-2-24-15-9-5-13(6-10-15)17(23)20-18-22-21-16(25-18)11-12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3,(H,20,22,23)

InChI Key

QIIGPBYYHJYMOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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